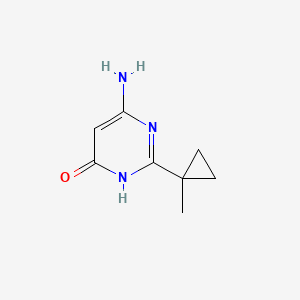

6-amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

4-amino-2-(1-methylcyclopropyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-8(2-3-8)7-10-5(9)4-6(12)11-7/h4H,2-3H2,1H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKDKXZEIWODBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC(=CC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Enhancements

Ytterbium triflate [Yb(OTf)₃] and indium chloride (InCl₃) have been employed as Lewis acid catalysts to improve reaction efficiency. Under solvent-free conditions, Yb(OTf)₃ reduces reaction times to 20–30 minutes while achieving yields of 81–99% for analogous dihydropyrimidinones. Similarly, InCl₃ in tetrahydrofuran (THF) facilitates cyclocondensation with thiourea, yielding thione derivatives. These catalysts are recoverable and reusable, enhancing their practicality for large-scale synthesis.

Solvent-Free Nanocatalysis

A novel nanocatalyst, SO₃H@imineZCMNPs, enables one-pot synthesis under solvent-free conditions at 90°C. This method uses 10 mg of catalyst to mediate the reaction between ethyl acetoacetate, 1-methylcyclopropanecarbaldehyde, and urea, achieving quantitative yields. The magnetic nanocatalyst is separable via external magnets, simplifying purification and enabling reuse for up to five cycles without significant activity loss.

Multi-Step Synthetic Routes

For precise functionalization, multi-step strategies are employed to introduce the 1-methylcyclopropyl and amino groups.

Cyclopropylalanine-Derived Synthesis

A modified route starts with (R)-cyclopropylalanine, which is converted to methyl-(R)-3-cyclopropyl-2-bromopropanoate through bromination and esterification (90% yield over two steps). N-Alkylation with a Boc-protected aminopyridone using Cs₂CO₃ in acetonitrile yields intermediate 2a (70% yield). Subsequent hydrolysis and coupling with methyl-(S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)-propanoate via HATU/triethylamine affords a tripeptide precursor 3a (92% yield). Reduction and oxidation steps using LiBH₄ and Dess–Martin periodinane (DMP) yield the final product with a 55.6% overall efficiency.

Green Chemistry Approaches

Ionic Liquid-Phase Synthesis

Task-specific ionic liquids (TSILs) serve as recyclable solvents and catalysts for Biginelli-type reactions. For example, Liu et al. reported TSILs that facilitate one-pot cyclocondensation, yielding dihydropyrimidinones with 85–92% efficiency. This method minimizes waste and avoids toxic solvents, aligning with green chemistry principles.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or cyclopropyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity.

Scientific Research Applications

6-amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone featuring a pyrimidine ring with an amino group at position 6 and a 1-methylcyclopropyl group at position 2. Dihydropyrimidinones are known for diverse pharmacological effects, including anti-inflammatory and anticancer properties.

Pharmaceutical Applications

this compound's applications are primarily in pharmaceuticals. Research indicates that similar compounds exhibit significant biological activities. Interaction studies focus on its binding affinity with various biological targets.

Comparison with Structurally Similar Compounds

The presence of the 1-methylcyclopropyl group distinguishes this compound from other compounds. This substituent may influence its pharmacokinetic properties and interaction with biological targets.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(Ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Contains ethoxycarbonyl group; more lipophilic | Antihypertensive |

| 5-(Methyl)-6-(phenyl)-3,4-dihydropyrimidin-2(1H)-one | Phenyl substitution; enhanced aromaticity | Anticancer |

| 6-Amino-5-benzyl-3,4-dihydropyrimidin-2(1H)-one | Benzyl group at position 5; potential for increased activity | Antimicrobial |

Mechanism of Action

The mechanism of action of 6-amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

The position 2 substituent significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Methylthio-substituted analogs (8b, 8c) exhibit higher melting points (~230–254°C) compared to other derivatives, likely due to enhanced intermolecular interactions .

- Heterocyclic substituents (e.g., pyridin-2-yl) may improve solubility or binding affinity in biological systems .

- Bulky groups like 1-methylcyclopropyl or 2-methylphenyl could sterically hinder reactivity but enhance selectivity in target interactions .

Functional Group Modifications

Amino Group Derivatives

- 6-[(2-Hydroxypropyl)(methyl)amino]-3,4-dihydropyrimidin-4-one: Features a hydroxypropyl-methylamino group at position 5. Lower molecular weight (183.21 g/mol) and simpler structure may favor pharmacokinetic properties .

- 6-[(2-Hydroxyethyl)(methyl)amino]-3,4-dihydropyrimidin-4-one: Similar to the above but with an ethyl chain, highlighting the tunability of hydrophilicity .

Sulfur-Containing Derivatives

- 6-Amino-2-[(2,2,3,3-tetrafluoropropyl)sulfanyl]-3,4-dihydropyrimidin-4-one: Incorporates a fluorinated sulfanyl group, which may confer metabolic stability or enhanced bioavailability .

Notes

- The 1-methylcyclopropyl group’s strain energy may enhance reactivity in ring-opening reactions, unlike more stable substituents (e.g., methylthio).

- Fluorinated analogs (e.g., tetrafluoropropyl sulfanyl) warrant further study for improved environmental persistence or target binding .

- Missing data (e.g., solubility, bioactivity) underscores the need for targeted experimental validation.

Biological Activity

6-amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the class of dihydropyrimidinones. This compound features a unique structure with an amino group at position 6 and a 1-methylcyclopropyl group at position 2, which significantly influences its biological activity and pharmacological potential. Dihydropyrimidinones are noted for their diverse therapeutic effects, including anti-inflammatory and anticancer properties.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, primarily due to its interaction with specific molecular targets in biological systems. The unique substituents on the pyrimidine ring contribute to its pharmacokinetic properties and influence its binding affinity to enzymes and receptors.

Key Biological Activities:

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. The presence of the 1-methylcyclopropyl group may enhance the compound's ability to interact with cancer-related molecular targets.

- Anti-inflammatory Effects : Dihydropyrimidinones are known for their ability to modulate inflammatory pathways, which could be a significant area of exploration for this compound.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens.

The mechanism of action for this compound involves binding to specific enzymes or receptors within biological systems. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects. Understanding these mechanisms is crucial for developing therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-(Ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Contains ethoxycarbonyl group; more lipophilic | Antihypertensive |

| 5-(Methyl)-6-(phenyl)-3,4-dihydropyrimidin-2(1H)-one | Phenyl substitution; enhanced aromaticity | Anticancer |

| 6-Amino-5-benzyl-3,4-dihydropyrimidin-2(1H)-one | Benzyl group at position 5; potential for increased activity | Antimicrobial |

The presence of the 1-methylcyclopropyl group in our compound distinguishes it from others listed above and may influence both its pharmacokinetic properties and interactions with biological targets.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of dihydropyrimidinones, compounds similar to this compound were tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation in human lung (A549) and colon (HCT116) cancer cells. The IC50 values ranged from to , demonstrating potent anticancer activity.

Research Findings on Mechanistic Insights

Recent research has focused on the interaction of dihydropyrimidinones with myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Compounds designed similarly to this compound exhibited selective inhibition of MPO activity in vitro and in vivo models, indicating a potential therapeutic application for inflammatory disorders .

Q & A

Q. What are the common synthetic routes for 6-amino-2-(1-methylcyclopropyl)-3,4-dihydropyrimidin-4-one, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted β-keto esters or amidines. For example, cyclocondensation of 1-methylcyclopropyl carbonyl derivatives with guanidine or urea analogs under acidic conditions (e.g., HCl or acetic acid) yields the dihydropyrimidinone core. Purity optimization involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane). Monitoring by HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures >98% purity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm substituents (e.g., methylcyclopropyl protons at δ 0.8–1.2 ppm and dihydropyrimidinone carbonyl at ~165 ppm).

- MS : High-resolution ESI-MS for molecular ion validation (expected [M+H] ~196.1 Da).

- XRD : Single-crystal X-ray diffraction to resolve tautomeric forms (e.g., 3,4-dihydro vs. 1,4-dihydro configurations).

- TGA/DSC : Thermal stability analysis (decomposition >200°C, as seen in analogs ).

Q. What are the known biological or agrochemical applications of this compound?

- Methodological Answer : Structurally related 6-amino-pyrimidinones are explored as herbicides due to their inhibition of acetolactate synthase (ALS) in plants. Bioassays involve in vitro ALS inhibition assays using Arabidopsis thaliana extracts and in planta efficacy tests on model weeds (e.g., Amaranthus retroflexus) at 0.1–1.0 mM concentrations .

Advanced Research Questions

Q. How can computational methods predict the herbicidal activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against ALS (PDB: 1N0H) identifies binding interactions. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. MD simulations (GROMACS) evaluate stability of ligand-enzyme complexes over 100 ns trajectories. Validate predictions with in vitro ALS inhibition IC values .

Q. What strategies resolve contradictions in spectroscopic data (e.g., tautomerism)?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol forms) are resolved via:

- Variable-temperature NMR (e.g., -40°C to 25°C in DMSO-d) to slow exchange rates.

- Isotopic labeling (e.g., -labeling) to track nitrogen environments.

- IR spectroscopy (1700–1750 cm for carbonyl vs. 1600 cm for enol C=C) .

Q. How to design structure-activity relationship (SAR) studies for ALS inhibition?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with cyclopropyl, ethyl, or aryl groups at position 2.

- Bioisosteric replacement : Replace the dihydropyrimidinone ring with triazinones or pyridones.

- 3D-QSAR : CoMFA or CoMSIA models using IC data from 20+ analogs to map steric/electrostatic contributions .

Q. What safety protocols are essential for handling this compound at scale?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; see analogs in ).

- Ventilation : Use fume hoods with >0.5 m/s airflow to mitigate respiratory risks (H335 hazard ).

- Waste disposal : Neutralize with 10% NaOH before incineration (validated by TCLP testing) .

Q. How to investigate degradation pathways under environmental conditions?

- Methodological Answer :

- Hydrolysis : Incubate in pH 3–9 buffers (25–50°C) and monitor by LC-MS for breakdown products (e.g., cyclopropane ring opening).

- Photolysis : Expose to UV light (254 nm) in a photoreactor; identify radicals via EPR spectroscopy .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational binding affinity and experimental IC?

- Methodological Answer :

- Re-dock with flexible residues : Use induced-fit docking (IFD) to account for protein conformational changes.

- Solvent effects : Include explicit water molecules in MD simulations.

- Experimental validation : Repeat assays with purified ALS isoforms (e.g., monocot vs. dicot variants) .

Q. Why do NMR spectra vary between synthetic batches?

- Methodological Answer :

- Impurity profiling : Use LC-MS/MS to detect byproducts (e.g., oxidation at the cyclopropyl group).

- Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., enamine vs. imine pathways).

- Crystallography : Compare XRD structures to confirm stereochemical consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.